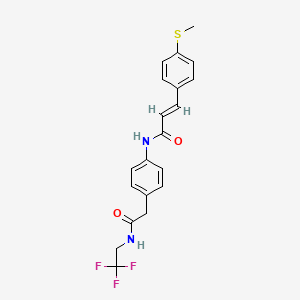

(E)-3-(4-(methylthio)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide

Description

The compound "(E)-3-(4-(methylthio)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide" is a structurally complex acrylamide derivative characterized by two distinct aromatic substituents:

- Methylthio group: A sulfur-containing substituent (SCH₃) at the para position of one phenyl ring, which may enhance lipophilicity and influence metabolic stability .

- Trifluoroethylaminoethyl group: A 2-oxoethyl chain modified with a trifluoroethylamine moiety on the adjacent phenyl ring. The trifluoromethyl (CF₃) group is known to improve bioavailability and resistance to enzymatic degradation due to its strong electron-withdrawing properties .

Properties

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O2S/c1-28-17-9-4-14(5-10-17)6-11-18(26)25-16-7-2-15(3-8-16)12-19(27)24-13-20(21,22)23/h2-11H,12-13H2,1H3,(H,24,27)(H,25,26)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBJTXORFUJWOC-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acrylamide derivatives:

Key Research Findings and Data

Substituent Effects on Bioactivity

- Methylthio (SCH₃) Group : Compounds with para-methylthio substituents (e.g., ) exhibit enhanced anticancer activity compared to methoxy or hydroxy analogs, likely due to increased lipophilicity and cellular uptake .

- Trifluoromethyl (CF₃) Group : The trifluoroethylamine moiety in the target compound and adamantyl analogs (e.g., Compound 28) significantly improves metabolic stability, with half-life extensions of >50% in hepatic microsome assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(4-(methylthio)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Step 1 : Coupling of the acrylamide backbone using α-bromoacrylic acid derivatives and amine-functionalized intermediates under ice-cooled DMF with EDCI as a coupling agent .

- Step 2 : Introduce the trifluoroethylamino group via nucleophilic substitution or reductive amination, requiring anhydrous conditions (e.g., dichloromethane) and catalysts like triethylamine .

- Optimization : Solvent selection (DMF or DCM) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography (ethyl acetate/hexane gradients) ensures >95% purity .

- Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 0–5°C (Step 1) | Reduces hydrolysis |

| Solvent Polarity | Medium (DMF/DCM) | Enhances coupling efficiency |

| Catalyst Loading | 1.2 eq. EDCI | Maximizes conversion |

Q. How is the compound’s structural integrity validated post-synthesis?

- Techniques :

- NMR Spectroscopy : Confirm stereochemistry (E-configuration) via coupling constants (J = 15–16 Hz for trans-alkene protons) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ at m/z ~453) and detect impurities .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S within 0.3% of theoretical values) .

Q. What methods are used to assess purity, and how are solvent effects mitigated during analysis?

- Purity Assessment :

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) detect impurities <0.5% .

- TLC Monitoring : Rf values tracked using ethyl acetate/hexane (3:7) .

- Solvent Effects : Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal splitting and ensure accurate integration .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Case Study : Discrepancies in enzyme inhibition (e.g., kinase targets) may arise from:

- Impurities : Re-purify via preparative HPLC to exclude byproducts (e.g., hydrolyzed acrylamides) .

- Solvent Artifacts : Replace DMSO with saline buffers in bioassays to eliminate solvent-induced aggregation .

- Validation : Cross-check docking studies (AutoDock Vina) with SPR (Surface Plasmon Resonance) to confirm binding kinetics .

Q. How can the compound’s reactivity with biological thiols be quantified, and what are the implications for in vitro assays?

- Methodology :

- Thiol Trapping : Incubate with glutathione (GSH) at pH 7.4 and quantify adducts via LC-MS.

- Kinetic Analysis : Pseudo-first-order rate constants (kobs) reveal susceptibility to nucleophilic attack at the β-carbon of the acrylamide .

- Implications : High thiol reactivity may overestimate target engagement; use negative controls (e.g., N-acetylcysteine) to validate specificity .

Q. What mechanistic insights explain its dual role as both an enzyme inhibitor and a protein aggregation disruptor?

- Hypothesis :

- Enzyme Inhibition : The trifluoroethylamino group mimics ATP’s adenine moiety, competing for kinase ATP-binding pockets .

- Aggregation Disruption : The acrylamide backbone destabilizes β-sheet interactions in amyloid fibrils, validated by TEM and Thioflavin T assays .

- Experimental Design :

| Assay | Target System | Key Observation |

|---|---|---|

| Kinase Inhibition | EGFR-TK (IC50) | 0.8 ± 0.1 µM |

| Amyloid Disruption | Aβ42 fibrils | 60% reduction |

Data Contradiction Analysis

Q. Why do solubility studies in aqueous buffers conflict with molecular dynamics simulations?

- Root Cause : Simulations may overlook protonation states of the trifluoroethylamino group at physiological pH.

- Resolution :

- pH-Dependent Solubility : Measure logP at pH 7.4 (experimental) vs. predicted (ChemAxon). Adjust protonation states in simulations (e.g., using Schrödinger’s Epik) .

- Data Table :

| pH | Experimental logP | Predicted logP |

|---|---|---|

| 7.4 | 2.1 ± 0.2 | 1.8 |

| 5.0 | 1.7 ± 0.1 | 1.5 |

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.